2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid
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Overview
Description
2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with chlorine and fluorine atoms, and an amino group attached to the propanoic acid backbone
Scientific Research Applications
2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid are currently unknown . This compound is a non-protein amino acid, and amino acids in general can interact with a variety of targets in the body, including enzymes, receptors, and transport proteins
Mode of Action
As an amino acid, it may interact with its targets through a variety of mechanisms, such as binding to receptors or enzymes, or being incorporated into proteins . More studies are needed to elucidate the exact mode of action.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Amino acids can be involved in a wide range of biochemical pathways, including protein synthesis, neurotransmission, and metabolic processes
Pharmacokinetics
As an amino acid, it is likely to be absorbed in the gut, distributed throughout the body, metabolized by various enzymes, and excreted in the urine . The specific impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
As an amino acid, it may have a variety of effects depending on its specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature and light exposure . Additionally, the compound’s action and efficacy may be influenced by factors such as the pH of the environment, the presence of other compounds, and the specific physiological conditions of the individual .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 2-chloro-5-fluorobenzene.
Nitration: The benzene derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Amino Acid Formation: The resulting amine is then reacted with a suitable precursor to form the amino acid structure, often involving a Strecker synthesis or similar method.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives with new functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-chlorophenyl)propanoic acid
- 2-Amino-3-(2-fluorophenyl)propanoic acid
- 2-Amino-3-(2-bromophenyl)propanoic acid
Uniqueness
2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding interactions and stability compared to compounds with only one halogen substituent.
Properties
IUPAC Name |
2-amino-3-(2-chloro-5-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWJVNJWVYSDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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